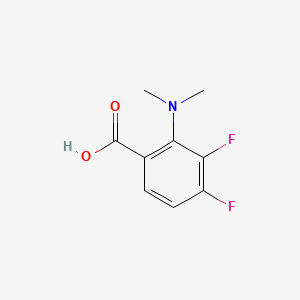![molecular formula C8H7ClN2O B13543665 4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 2137732-24-0](/img/structure/B13543665.png)
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 4th position and a methyl group at the 6th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of a chlorine atom at the 4th position can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride. The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[3,4-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[3,4-b]pyridine derivatives with various functional groups.
科学的研究の応用
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: Similar structure with a pyrimidine ring instead of a pyridine ring.
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Similar structure but lacks the carbonyl group at the 7th position.
Uniqueness
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2137732-24-0 |
|---|---|
分子式 |
C8H7ClN2O |
分子量 |
182.61 g/mol |
IUPAC名 |
4-chloro-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C8H7ClN2O/c1-11-4-5-6(9)2-3-10-7(5)8(11)12/h2-3H,4H2,1H3 |
InChIキー |
HHCBCZPBTDPHPG-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(C=CN=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
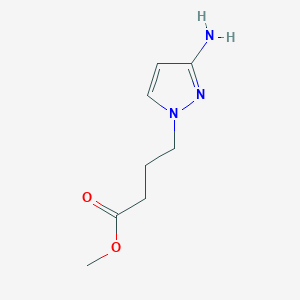
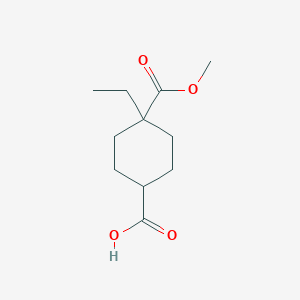
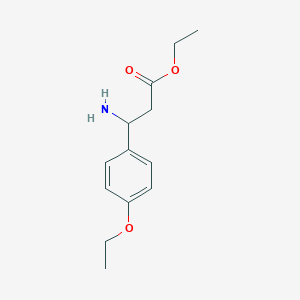

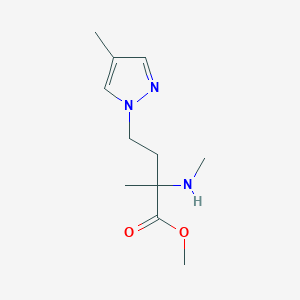
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)

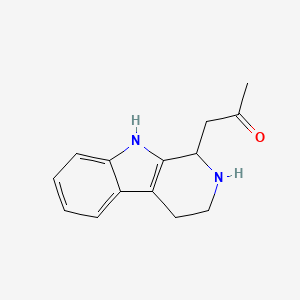

![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)

